molecular formula C20H22N2O2 B377172 2-(benzoylamino)-N-cyclohexylbenzamide

2-(benzoylamino)-N-cyclohexylbenzamide

Cat. No.: B377172
M. Wt: 322.4g/mol
InChI Key: KCROYCMKSBKFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoylamino)-N-cyclohexylbenzamide is a benzamide derivative characterized by a benzoylamino group at the 2-position of the benzene ring and a cyclohexyl substituent on the amide nitrogen. Its molecular formula is C₂₀H₂₁N₂O₂, with a molecular weight of 321.40 g/mol.

Current research highlights its role as a precursor or intermediate in synthesizing bioactive molecules. For instance, derivatives of 2-(benzoylamino) compounds have been modified with amino acids to improve pharmacological activity and bioavailability, suggesting its utility in drug design .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4g/mol

IUPAC Name

2-benzamido-N-cyclohexylbenzamide

InChI

InChI=1S/C20H22N2O2/c23-19(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)20(24)21-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,21,24)(H,22,23)

InChI Key

KCROYCMKSBKFAQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(benzoylamino)-N-cyclohexylbenzamide with structurally related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Benzoylamino, cyclohexylamide C₂₀H₂₁N₂O₂ 321.40 Not reported High lipophilicity, H-bond donor/acceptor
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide Chloro, dimethylamino-cyclohexylmethyl C₁₆H₂₃ClN₂O 310.82 Not reported Enhanced solubility (polar chloro and dimethylamino groups)
N-[2-(Benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acid ethyl esters Amino acid ethyl ester side chain Variable Variable Not reported Improved bioavailability, diverse pharmacological activity
2-(Benzoylamino)-3-(3-quinolinyl)acrylic acid Quinolinyl, acrylic acid substituent C₁₉H₁₄N₂O₃ 318.33 Not reported Conjugated system for π-π stacking, potential kinase inhibition
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazinyl)pyrazol-4-yl]propenoic acid Pyridazinyl-chloro, propenoic acid C₁₇H₁₂ClN₅O₃ 385.76 187–189 Acidic functionality, thermal stability

Key Research Findings and Gaps

Pharmacological Potential: While this compound’s structural analogs show promise in kinase inhibition and antimicrobial activity, direct evidence for this compound’s efficacy is lacking .

SAR Trends: The cyclohexyl group enhances lipophilicity but may reduce solubility; substituting it with polar groups (e.g., dimethylamino in ) balances this trade-off .

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